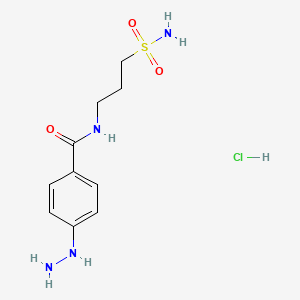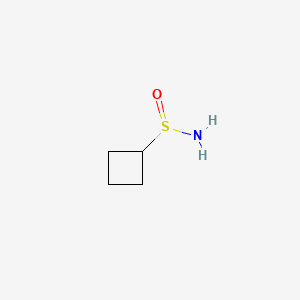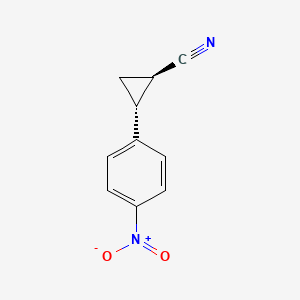
N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride, also known as PF-I2, is a synthetic compound that has been studied for its potential applications in scientific research. PF-I2 is an imidazolidinone derivative of 4-fluorophenyl and has been used in a variety of biochemical and physiological experiments. The compound has been studied for its ability to modulate the activity of several enzymes, receptors, and transporters, as well as its potential to act as an inhibitor of several enzymes. PF-I2 has also been used in studies of drug delivery, gene delivery, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride has been used in a variety of scientific research applications. It has been used in studies of drug delivery, gene delivery, and as a potential therapeutic agent. It has also been used in studies of enzyme inhibition, receptor modulation, and transporter modulation. N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride has also been used in studies of biochemical and physiological processes, such as signal transduction, cell proliferation, apoptosis, and cell differentiation.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride is not completely understood. However, it has been suggested that the compound binds to the active site of enzymes, receptors, and transporters, resulting in the inhibition of their activity. It has also been suggested that N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride may act as an agonist or antagonist of certain receptors, resulting in the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride have been studied in a variety of experiments. The compound has been shown to modulate the activity of several enzymes, receptors, and transporters. It has also been shown to inhibit the activity of certain enzymes and to act as an agonist or antagonist of certain receptors. In addition, N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride has been shown to modulate cell proliferation, apoptosis, and cell differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride in laboratory experiments offers several advantages. The compound is relatively stable and can be stored at room temperature for extended periods of time. In addition, the compound is relatively inexpensive and easy to obtain. However, there are also some limitations to the use of N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride in laboratory experiments. The compound is not water-soluble and must be dissolved in an organic solvent before use. In addition, the compound is not very soluble in aqueous solutions, making it difficult to use in certain experiments.
Direcciones Futuras
The potential applications of N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride in scientific research are numerous. The compound could be used in studies of drug delivery, gene delivery, and as a potential therapeutic agent. It could also be used in studies of enzyme inhibition, receptor modulation, and transporter modulation. In addition, the compound could be used in studies of signal transduction, cell proliferation, apoptosis, and cell differentiation. Finally, N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride could be used in studies of the development of new therapeutic agents and drugs.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride involves the reaction of 4-fluorophenyl imidazolidin-2-one with hydrochloric acid. The reaction is carried out at room temperature and yields a white solid product. The product is then purified by recrystallization from ethyl acetate and the resulting N-(4-fluorophenyl)imidazolidin-2-imine hydrochloride hydrochloride is then characterized by spectroscopic techniques.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3.ClH/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9;/h1-4H,5-6H2,(H2,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFGWRBQYNPSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride](/img/structure/B6605790.png)
![3-[(2-hydroxyethyl)(methyl)amino]benzamide](/img/structure/B6605804.png)


![tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate](/img/structure/B6605822.png)
![rac-2-[(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl]acetic acid, trans](/img/structure/B6605838.png)
![1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B6605842.png)

![3-[(1Z)-(diethylamino)(methoxy)methylidene]-1-(3-ethoxypropyl)thiourea](/img/structure/B6605846.png)


![tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate](/img/structure/B6605863.png)

![ethyl 3-oxa-7-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),4,8,10-pentaene-5-carboxylate](/img/structure/B6605921.png)